5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
説明
特性
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-5-7-12(8-6-10)21-16(22)14(20-17(21)23)9-11-3-2-4-13(18)15(11)19/h2-9H,1H3,(H,20,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRWUDJBVYIOC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes available research findings, structural data, and case studies to provide a comprehensive overview of the biological activity of this compound.
Structural Characteristics
The molecular formula of 5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is C17H12Cl2N2OS. The compound features a complex structure characterized by the presence of a dichlorophenyl group and a methylphenyl group attached to an imidazolidinone core. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.
Anti-inflammatory Activity
Research indicates that compounds similar to 5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds demonstrate inhibition rates ranging from 30.6% to 57.8% in carrageenan-induced edema models in rats, indicating their potential as therapeutic agents for inflammatory conditions .
Key Findings:
- Compounds synthesized through similar methodologies have shown comparable efficacy to established anti-inflammatory drugs like indomethacin.
- The presence of the dichlorophenyl moiety appears to enhance anti-inflammatory activity.
Synthesis and Evaluation
The synthesis of 5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves condensation reactions leading to the formation of imidazolidinone derivatives. A notable study involved the synthesis of various related compounds, which were then subjected to biological evaluation for their anti-inflammatory and ulcerogenic activities.
Experimental Design:
- Synthesis : Compounds were synthesized via a Mannich reaction involving appropriate precursors.
- Biological Testing : Evaluations included carrageenan-induced edema tests and assessments for ulcerogenic effects.
Results Summary:
- Compounds exhibited varying degrees of anti-inflammatory activity.
- Some derivatives demonstrated lower ulcerogenic potential compared to traditional NSAIDs.
類似化合物との比較
Core Structure Variations
- Imidazolidinone vs. Thiazolidinone: The target compound’s imidazolidinone core differs from thiazolidinones (e.g., ’s C1–C6) by replacing sulfur with a second nitrogen atom. This alters electronic distribution, hydrogen-bonding capacity, and metabolic stability. Thiazolidinones are widely studied for diverse bioactivities (e.g., antidiabetic, antimicrobial), but imidazolidinones may exhibit distinct pharmacokinetic profiles due to their nitrogen-rich structure .
- Triazole Derivatives: describes a triazole-based compound with similar substituents (2,3-dichlorophenyl and 4-methylphenyl).
Substituent Effects
- Chlorine Position : Compared to ’s compound (3,4-dichlorophenyl), the target’s 2,3-dichlorophenyl group may impose different steric hindrance and electronic effects. Chlorine at the ortho position (C2) could reduce rotational freedom, affecting molecular conformation .
- Methyl vs. Fluorine : The 4-methylphenyl group in the target compound versus the 2-fluorophenyl group in ’s analog highlights how electron-donating (methyl) vs. electron-withdrawing (fluorine) substituents influence lipophilicity and metabolic clearance .
Research Implications and Gaps
- Structural Dynamics : The position of chlorine and methyl groups significantly impacts electronic properties and bioactivity. Computational modeling (e.g., DFT) paired with crystallography (SHELXL) could elucidate conformational preferences .
- Biological Screening: Direct evaluation of the target compound’s antimicrobial, anticancer, or metabolic activities is needed, leveraging assays similar to ’s genotoxicity study .
- Safety Profiling: Comparative toxicokinetic studies between imidazolidinones and thiazolidinones would clarify core structure-related risks .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of structurally related imidazolidinones typically involves cyclocondensation reactions. A validated approach includes refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under controlled stoichiometry (e.g., 1:1:2:3 molar ratios of thiosemicarbazide, chloroacetic acid, sodium acetate, and oxocompound, respectively) . Recrystallization using DMF-ethanol mixtures improves purity. Variations in solvent polarity (e.g., ethanol vs. DMF) and reaction time (2–6 hours) should be systematically tested to optimize yield.
Basic: How can spectroscopic and crystallographic techniques elucidate its structural conformation?
Answer:
- X-ray crystallography : Single-crystal diffraction (as in ) resolves stereochemical ambiguities, such as Z/E isomerism at the methylidene group, with mean C–C bond precision ≤0.008 Å .
- NMR : and NMR can identify substituent effects (e.g., 2,3-dichlorophenyl vs. 4-methylphenyl) on chemical shifts.
- Computational validation : Compare experimental data with PubChem-generated InChIKey descriptors (e.g., bond lengths, angles) .
Basic: What standardized assays are suitable for preliminary bioactivity screening?
Answer:
- Antioxidant activity : Adapt the DPPH radical scavenging assay, using UV-Vis spectroscopy to quantify IC values under controlled pH and temperature.
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays, using ATP/NADH-coupled methods.
- Cytotoxicity : Employ MTT assays on cell lines (e.g., HeLa), with dose-response curves (1–100 µM) .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioassay data?
Answer:
Contradictions in bioactivity (e.g., varying IC across studies) may arise from:
- Stereochemical variability : Use chiral HPLC or circular dichroism to isolate enantiomers and test separately.
- Substituent effects : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) or aryl group modifications (e.g., 4-methylphenyl vs. 4-methoxyphenyl) .
- Data normalization : Apply multivariate analysis (e.g., PCA) to account for assay-specific variables like solvent polarity .
Advanced: What experimental designs address environmental fate and degradation pathways?
Answer:
Adopt a tiered approach:
Abiotic stability : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to measure hydrolysis/photolysis rates via LC-MS.
Biotic transformation : Use soil microcosms or activated sludge systems to track metabolite formation (e.g., sulfoxide derivatives) over 28 days .
Computational modeling : Predict partition coefficients (log P) and biodegradability using EPI Suite or COSMOtherm .
Advanced: How can crystallographic data resolve discrepancies in reported tautomeric forms?
Answer:
- Single-crystal analysis : Determine the dominant tautomer (e.g., sulfanylidene vs. thione forms) via electron density maps and Hirshfeld surface analysis.
- DFT calculations : Compare experimental bond lengths (e.g., C=S vs. C–SH) with optimized geometries at the B3LYP/6-311+G(d,p) level .
- Thermogravimetric analysis (TGA) : Assess thermal stability to identify tautomeric shifts during phase transitions .
Advanced: What strategies mitigate synthetic byproduct formation during scale-up?
Answer:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., hydrazones) and adjust stoichiometry dynamically.
- Catalyst screening : Test alternative bases (e.g., triethylamine vs. sodium acetate) to suppress side reactions like oxidation .
- Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or employ preparative HPLC for challenging separations .
Advanced: How can QSAR models predict its pharmacokinetic properties?
Answer:
- Descriptor selection : Use topological polar surface area (TPSA), log P, and hydrogen-bonding counts from PubChem data .
- Training datasets : Curate analogs with known ADME profiles (e.g., thiazolidinones) to build regression models (e.g., partial least squares).
- Validation : Cross-check predictions with in vitro Caco-2 permeability or microsomal stability assays .
Advanced: What statistical methods reconcile conflicting antioxidant activity data across studies?
Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC, assay type) using random-effects models to quantify heterogeneity.
- Sensitivity analysis : Isolate variables (e.g., DPPH concentration, solvent) via ANOVA or mixed-effects regression .
- Standardization : Propose a unified protocol (e.g., 100 µM DPPH in ethanol, 30-minute incubation) for cross-study comparability .
Advanced: How can mechanistic studies clarify its mode of enzyme inhibition?
Answer:
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations.
- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or CYP450) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate computational predictions .
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